3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one is a complex organic compound featuring a benzodioxole moiety and a piperazine core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The structural uniqueness of this compound allows it to interact with multiple biological targets, enhancing its significance in drug design and development.
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one can be classified under the category of piperazine derivatives, which are known for their diverse pharmacological properties. It is also categorized as an organic compound due to its carbon-based structure.
The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one typically involves several steps:
The reactions are typically conducted under reflux conditions with appropriate solvents such as ethanol or dichloromethane. The yields can vary depending on the specific conditions used, including temperature and reaction time.
The molecular formula for 3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one is C12H14N2O3. The structure consists of a piperazine ring linked to a benzodioxole moiety, characterized by a fused benzene and dioxole ring system.
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one can undergo several types of chemical reactions:
These reactions are often carried out under controlled conditions to optimize yield and selectivity, with monitoring through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
The mechanism of action for 3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one involves its interaction with specific biological targets such as enzymes or receptors. The benzodioxole moiety is capable of engaging in π-stacking interactions with aromatic residues in proteins, while the piperazine ring facilitates hydrogen bonding with amino acid side chains. These interactions can modulate protein activity, leading to various biological effects that are being explored for therapeutic applications .
3-(2H-1,3-Benzodioxol-5-YL)piperazin-2-one has potential applications in scientific research, particularly in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at developing novel therapeutic agents.
The formal IUPAC name 3-(2H-1,3-benzodioxol-5-yl)piperazin-2-one precisely defines the atomic connectivity: a piperazinone core (six-membered diamino ketone) substituted at the 3-position with a 1,3-benzodioxole moiety via its 5-carbon atom. This nomenclature differentiates it from isomeric structures like 1-(1,3-benzodioxol-5-yl)piperazines, where substitution occurs on nitrogen rather than carbon [3]. The benzodioxole component (C₇H₆O₂) consists of a benzene ring fused with a methylenedioxy group (–O–CH₂–O–) spanning the 1,2-positions, classified as a bicyclic aromatic system with electron-rich character [7]. This methylenedioxy bridge creates a distinctive topological and electronic profile, enhancing lipid solubility and influencing π-orbital overlap, which collectively impact biointeractions [7].
The piperazin-2-one ring introduces structural complexity through partial double-bond character in the N1–C2 amide bond, creating a planar region adjacent to flexible piperazine nitrogen sites. This hybrid rigidity-flexibility balance enables conformational adaptation to biological targets while maintaining defined pharmacophore geometry. Spectroscopic analyses (NMR, IR) confirm characteristic amide carbonyl stretching at ~1640-1680 cm⁻¹ and deshielded carbonyl carbon at ~165-170 ppm in ¹³C NMR, consistent with a secondary lactam [3].
Table 1: Molecular Characteristics of 3-(2H-1,3-Benzodioxol-5-yl)piperazin-2-one
Property | Value/Descriptor | Significance |
---|---|---|
Systematic Name | 3-(2H-1,3-Benzodioxol-5-yl)piperazin-2-one | Distinguishes from N-substituted isomers |
Molecular Formula | C₁₁H₁₂N₂O₃ | Confirmed via high-resolution mass spectrometry |
Key Functional Groups | Benzodioxole, Piperazinone, Lactam | Benzodioxole provides electron-rich aromaticity; lactam enables H-bonding |
Structural Class | Benzodioxole-Fused Piperazine | Hybrid bicyclic aromatic-saturated diazine system |
Characteristic IR Band | ~1660 cm⁻¹ (C=O stretch) | Confirms lactam carbonyl presence |
Benzodioxol-piperazine hybrids emerged prominently in the 1970s-1980s following discoveries that simple 1-(1,3-benzodioxol-5-yl)piperazines displayed notable serotonergic activity. Early exploration focused primarily on N-substituted derivatives where the piperazine nitrogen served as the attachment point for aryl or alkyl groups . The shift to C-substituted variants, particularly 3-(benzodioxol-5-yl)piperazin-2-ones, represented a strategic diversification to exploit the enhanced hydrogen-bonding capacity and altered dipole moments conferred by the lactam carbonyl [3]. This structural evolution aligned with broader medicinal chemistry efforts to modulate the pharmacokinetic and pharmacodynamic profiles of CNS-active compounds through carbonyl introduction, which often reduced basicity and blood-brain barrier penetration compared to their more basic piperazine counterparts.
Significant interest in these hybrids intensified with the discovery that structurally related compounds demonstrated affinity for diverse biological targets. For instance, SB431542 (containing benzodioxol and imidazole-piperazine elements) emerged as a potent TGF-β1 receptor kinase inhibitor (IC₅₀ = 0.35 μM), validating the benzodioxole pharmacophore in kinase modulation [5]. Similarly, amuvatinib derivatives exemplified the therapeutic potential of benzodioxol-thienopyrimidine-piperazine hybrids in oncology, particularly through mitochondrial targeting under metabolic stress conditions [1]. The synthesis of 3-(benzodioxol-5-yl)piperazin-2-one derivatives typically employs multistep sequences starting from 1,3-benzodioxole-5-carboxaldehyde or carboxylic acid derivatives, involving reductive amination or amide coupling followed by ring-forming reactions [3] [6].
Table 2: Evolution of Key Benzodioxol-Piperazine Hybrids in Drug Discovery
Era | Representative Compound | Therapeutic Target | Structural Advancement |
---|---|---|---|
1970s-1980s | 1-(1,3-Benzodioxol-5-yl)piperazine | Serotonin receptors | Basic piperazine N-substitution |
1990s-2000s | SB431542 | TGF-β1 receptor kinase (IC₅₀=0.35µM) | Imidazole-piperazine-benzodioxole hybrid |
2000s-2010s | Amuvatinib derivatives | Mitochondrial function in oncology | Thienopyrimidine-piperazine-benzodioxole core |
2010s-Present | 3-(2H-1,3-Benzodioxol-5-yl)piperazin-2-one | Multitarget scaffold | C3-substituted lactam configuration |
The distinctive electronic profile of 3-(2H-1,3-benzodioxol-5-yl)piperazin-2-one, combining an electron-rich benzodioxole with a polarized lactam, enables diverse target engagement. Computational modeling indicates the benzodioxole system facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the lactam carbonyl serves as hydrogen-bond acceptor critical for affinity [5] . This dual functionality underpins its investigation across multiple therapeutic domains:
Neuropharmacology: The compound serves as a precursor for histamine H₃ receptor ligands, as evidenced by patent literature describing structurally analogous benzodioxolylcyclopropylpiperazinylpyridazines as potent H₃ antagonists/inverse agonists (Kᵢ < 100 nM) . These receptors regulate neurotransmitter release, positioning such compounds for exploration in cognitive disorders and sleep-wake cycle pathologies. The lactam’s reduced basicity compared to tertiary amines may offer advantages in mitigating off-target interactions while maintaining CNS penetration.
Oncology: Structural analogs demonstrate selective cytotoxicity under metabolic stress conditions. Amuvatinib derivatives containing benzodioxol-piperazine elements inhibit mitochondrial membrane potential (ΔΨm) in tumor cells under glucose starvation, exploiting the metabolic vulnerability of solid tumors [1]. The benzodioxole component may enhance tissue penetration into hypoxic tumor cores, while the piperazinone moiety contributes to electron transport chain disruption.
Antimicrobial Research: Though less explored, preliminary evidence suggests benzodioxol-piperazine hybrids exhibit activity against resistant bacterial strains. The methylenedioxy group may interfere with microbial electron transport chains, while the lactam nitrogen could coordinate essential metal cofactors in bacterial enzymes [7].
Table 3: Therapeutic Target Profiles of Benzodioxol-Piperazinone Hybrids
Therapeutic Area | Molecular Target | Mechanistic Action | Structural Determinants |
---|---|---|---|
Neuropharmacology | Histamine H₃ receptor | Antagonism/inverse agonism (Kᵢ < 100 nM) | Benzodioxole (π-stacking), lactam (H-bond acceptor) |
Oncology (Metabolic Targeting) | Mitochondrial complex I/III | ΔΨm dissipation under glucose starvation | Lipophilic benzodioxole (membrane penetration), lactam (proton shuttling) |
Kinase Modulation | TGF-β1 receptor kinase | Competitive ATP inhibition (IC₅₀ ~0.24-0.35 µM) | Benzodioxole (hinge region binding), vectoral flexibility from C3 linkage |
Antimicrobial | Microbial electron transport | Uncoupling/Oxidative stress induction | Redox-active methylenedioxy, metal-coordinating nitrogen |
The scaffold’s synthetic versatility enables rational optimization: the lactam nitrogen allows N-alkylation to modulate lipophilicity, the benzodioxole ring permits electrophilic substitutions, and the C3 position offers chiral diversification opportunities [3] [6] . These properties collectively establish 3-(2H-1,3-benzodioxol-5-yl)piperazin-2-one as a versatile template for addressing emerging challenges in drug discovery, particularly in targeting protein-protein interactions and metabolic dependencies in pathological cells.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1